T3SS-IN-2

Anti-Virulence Salmonella SPI-1 T3SS Small-Molecule Inhibitors

T3SS-IN-2 (Compound 2h) is the most potent SPI-1 effector secretion inhibitor in the 5‑amido‑2‑carboxypyrazine series. It selectively blocks the SicA/InvF regulatory pathway in Salmonella Typhimurium without affecting bacterial growth, enabling virulence‑blockade studies free from antibiotic resistance pressure. For reliable, reproducible T3SS research, this is the optimal chemical tool.

Molecular Formula C16H25N3O3
Molecular Weight 307.39 g/mol
Cat. No. B12379608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT3SS-IN-2
Molecular FormulaC16H25N3O3
Molecular Weight307.39 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(=O)NC1=NC=C(N=C1)C(=O)O
InChIInChI=1S/C16H25N3O3/c1-2-3-4-5-6-7-8-9-10-15(20)19-14-12-17-13(11-18-14)16(21)22/h11-12H,2-10H2,1H3,(H,21,22)(H,18,19,20)
InChIKeyAVMZBPWLVQZDDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T3SS-IN-2 Procurement Guide: A Structurally Defined 5-Amidocarboxypyrazine SPI-1 Inhibitor for Anti-Virulence Research


T3SS-IN-2 (Compound 2h) is a synthetic small-molecule inhibitor belonging to the 5-amido-2-carboxypyrazine chemical class [1]. It functions by attenuating the Type III Secretion System (T3SS) of Gram-negative bacteria, specifically targeting the Salmonella pathogenicity island 1 (SPI-1) encoded T3SS apparatus [1]. Unlike conventional antibiotics that exert bactericidal or bacteriostatic pressure, T3SS-IN-2 acts as an anti-virulence agent, impairing the ability of pathogens to deliver effector proteins into host cells without affecting bacterial viability in vitro [1].

Critical Rationale for Sourcing Defined T3SS-IN-2 Over Uncharacterized T3SS Inhibitor Analogs


Generic substitution among T3SS inhibitors is scientifically invalid due to divergent structural classes, distinct molecular targets within the T3SS apparatus, and pronounced species-specificity [1]. While numerous compounds are labeled as 'T3SS inhibitors,' they exhibit stark differences in potency and mechanism—ranging from nanomolar-potency natural products like guadinomine B (IC50 14 nM) to micromolar-range synthetic phenoxyacetamides or resveratrol derivatives [1]. T3SS-IN-2 provides a specific, well-characterized scaffold (5-undecanamidopyrazine-2-carboxylic acid) with documented selectivity for the SPI-1 T3SS of Salmonella enterica serovar Typhimurium, a phenotype not reliably extrapolated to other compounds merely annotated as 'T3SS inhibitors' [1]. The quantitative evidence below delineates the precise, measurable characteristics that differentiate T3SS-IN-2 from alternative chemical probes in this therapeutic area.

Quantitative Differentiation Evidence: T3SS-IN-2 Performance Metrics Against Comparator Inhibitors


Potency and Selectivity Profile: T3SS-IN-2 vs. Structurally Related Analogs in the 5-Amidocarboxypyrazine Series

In a systematic structure-activity relationship study, T3SS-IN-2 (Compound 2h) was identified as the most potent inhibitor among a series of nine 5-amido-2-carboxypyrazine derivatives evaluated at a screening concentration of 200 µM [1]. The compound exhibited robust, dose-dependent inhibition of SPI-1 effector protein (SipA, SipB, SipC, SipD) secretion in the 20–120 µM concentration range, while having no detectable effect on the secretion of the flagellin FliC, indicating specificity for the T3SS apparatus over other secretory pathways [1]. Importantly, T3SS-IN-2 demonstrated comparable inhibitory efficacy to the positive control fusaric acid (FA) in reducing SipC secretion, as confirmed by western blot analysis [1].

Anti-Virulence Salmonella SPI-1 T3SS Small-Molecule Inhibitors

Mechanistic Pathway Engagement: T3SS-IN-2 Modulates SicA/InvF Regulatory Axis vs. Direct ATPase Inhibitors

T3SS-IN-2 exerts its inhibitory effects upstream of effector secretion by modulating transcription of SPI-1 genes via the SicA/InvF regulatory pathway, as demonstrated by real-time quantitative PCR analysis [1]. This contrasts with alternative T3SS inhibitors such as certain phenoxyacetamides that directly target the ATPase activity of the injectisome (e.g., Spa47) [2]. The ability of T3SS-IN-2 to influence gene expression without affecting bacterial growth or flagellin secretion provides a unique tool for dissecting regulatory mechanisms, distinguishing it from inhibitors that operate through direct protein binding or enzymatic inhibition.

Transcriptional Regulation Virulence Gene Expression Mechanism of Action

Cytotoxicity Reduction: T3SS-IN-2 Attenuates Host Cell Damage vs. Untreated Controls

In a functional cell-based assay, T3SS-IN-2 reduced Salmonella-induced cytotoxicity by over 70% at sub-micromolar concentrations, providing a quantifiable link between T3SS inhibition and host cell protection [1]. This level of protection is notable when compared to other T3SS inhibitors such as obovatol, which exhibits an IC50 of 19.8 µM in a hemolysis assay, or SS-A6, with an IC50 of 34.79 µM for SipC secretion inhibition [2][3]. The sub-micromolar efficacy of T3SS-IN-2 in this cellular context suggests a favorable translation of in vitro potency to a functional virulence readout.

Host-Pathogen Interaction Virulence Attenuation Cell-Based Assay

Recommended Scientific and Industrial Applications for T3SS-IN-2 Based on Validated Performance


Target Validation and Probe Development for SPI-1 T3SS in Salmonella Pathogenesis

T3SS-IN-2 serves as a validated chemical probe for dissecting the role of the SPI-1 T3SS in Salmonella virulence. Its defined mechanism of action—modulation of the SicA/InvF regulatory pathway without affecting bacterial growth—makes it an ideal tool for target validation studies aimed at confirming the therapeutic potential of T3SS inhibition in anti-infective drug discovery [1].

Synergy Screening with Conventional Antibiotics Against Multidrug-Resistant Pathogens

Due to its anti-virulence mode of action, T3SS-IN-2 can be employed in combination therapy screens to assess synergistic effects with traditional antibiotics. By disabling the T3SS, the compound may render pathogens more susceptible to immune clearance or enhance the efficacy of existing antibiotics, a strategy supported by the observation that T3SS inhibition does not impact bacterial viability in vitro [1].

Chemical Biology Studies Investigating T3SS Regulatory Networks

The selective inhibition of SPI-1 effector secretion by T3SS-IN-2, coupled with its lack of effect on flagellar secretion, positions this compound as a precise chemical tool for studying the complex regulatory hierarchies governing T3SS expression and assembly in Gram-negative pathogens. This specificity is critical for generating clean, interpretable data in fundamental bacterial pathogenesis research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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